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Compound of Interest

Compound Name: Tris(dimethylamido)aluminum(lil)

Cat. No.: B1591162

CAS Number: 32093-39-3 Chemical Formula: AI(N(CHs)2)3

This technical guide provides a comprehensive overview of
Tris(dimethylamido)aluminum(lll), also known as TDMAA. The information is curated for
researchers, scientists, and professionals in materials science and chemistry. While
organoaluminum compounds have broad applications in organic synthesis, the current body of
scientific literature on Tris(dimethylamido)aluminum(lll) specifically points to its utility in the
fabrication of advanced materials, with no documented applications in drug development or
pharmacology at present.

Core Properties and Specifications

Tris(dimethylamido)aluminum(lll) is an organoaluminum compound valued for its high
volatility and thermal stability, making it an excellent precursor for thin film deposition
techniques.[1][2] It is a solid at room temperature and is highly sensitive to moisture and air.[3]

Quantitative Data Summary

For ease of reference, the key physical and chemical properties of
Tris(dimethylamido)aluminum(lll) are summarized in the table below.
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Property Value Source(s)

Molecular Weight 159.21 g/mol [311415][6]
White to yellow or light brown

Appearance ) [L11031[7]
solid/crystals

Melting Point 82-84 °C [311415][6]

Density 0.865 g/mL at 25 °C [11[415]16]

Flash Point 21.1 °C (70.0 °F) - closed cup [41[5]

Vapor Pressure

1 Torrat 78 °C

[2]

Molecular Formula

CeH1sAIN3s (Monomer),
C12H36AI2Ns (Dimer)

[3](8]

Purity

>98%

[3]17]

Aluminum Content

16.6-17.3%

[317]

Synthesis and Handling
Experimental Protocol: Synthesis via Salt Metathesis

A common laboratory-scale synthesis of Tris(dimethylamido)aluminum(lll) involves a salt

metathesis reaction between an aluminum halide and a lithium amide.[9]

Materials:

Procedure:

Aluminum trichloride (AICI3)

Lithium dimethylamide (LiN(CHs)2)

Anhydrous ethereal solvent (e.g., diethyl ether)

Inert atmosphere glovebox or Schlenk line

Standard glassware for air-sensitive chemistry
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e Under a dry, inert atmosphere (e.g., nitrogen or argon), dissolve aluminum trichloride in the
anhydrous ethereal solvent in a reaction flask.

 In a separate flask, prepare a solution or slurry of lithium dimethylamide in the same
anhydrous solvent.

o Slowly add the lithium dimethylamide solution to the stirred aluminum trichloride solution at a
controlled temperature. The reaction is exothermic.

 After the addition is complete, allow the reaction mixture to stir for several hours at room
temperature to ensure completion.

e The resulting mixture will contain the product and a salt byproduct (Lithium Chloride). The
salt is typically removed by filtration under an inert atmosphere.

e The solvent is removed from the filtrate under reduced pressure to yield the crude product.

 Purification is achieved by sublimation or distillation under high vacuum.[1] The product is a
volatile solid that sublimes at approximately 90°C under reduced pressure.[1]

Safety Precautions: Tris(dimethylamido)aluminum(lll) is a water-reactive and corrosive
compound.[4][5] It reacts violently with water, releasing flammable gases, and can ignite
spontaneously in air.[1] All handling must be performed under a dry, inert atmosphere.[3][10]
Personal protective equipment, including flame-resistant clothing, gloves, and eye protection, is
mandatory.[3][10]
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General Synthesis Workflow
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A flowchart illustrating the general synthesis of Tris(dimethylamido)aluminum(iil).

Core Application: Atomic Layer Deposition (ALD)

Tris(dimethylamido)aluminum(lll) is a key precursor in ALD and plasma-enhanced ALD (PE-
ALD) for depositing high-purity aluminum-based thin films, such as aluminum oxide (Al20s) and
aluminum nitride (AIN).[2] These films are critical components in the semiconductor and
microelectronics industries.[3] Its advantage over other precursors like trimethylaluminum
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(TMA) lies in the presence of Al-N bonds, which can lead to lower carbon contamination in the
deposited films.[2][11]

Experimental Protocol: Thermal ALD of Aluminum Oxide
(Al203)

This protocol describes a typical thermal ALD process for depositing Al20s using TDMAA and
water (H20) as the co-reactant.[2]

Equipment and Materials:

e ALD Reactor

Substrate (e.g., Si(100) wafer)

Tris(dimethylamido)aluminum(lll) (TDMAA) precursor, heated in a bubbler (e.g., at 90°C)

Deionized water (H20) co-reactant

High-purity nitrogen (N2) purge gas
Deposition Cycle: The process consists of a repeated four-step cycle:

o TDMAA Pulse: The TDMAA vapor is pulsed into the reactor chamber. It chemisorbs onto the
substrate surface in a self-limiting reaction.[2]

e Nitrogen Purge: Excess, unreacted TDMAA and gaseous byproducts are removed from the
chamber by a flow of inert N2 gas.

e H20 Pulse: Water vapor is pulsed into the chamber. It reacts with the surface-bound
aluminum amide species, forming aluminum oxide and releasing dimethylamine as a
gaseous byproduct.

» Nitrogen Purge: Excess water and reaction byproducts are purged from the chamber with N2
gas.

This cycle is repeated to grow the film to the desired thickness in a layer-by-layer fashion.
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Typical Process Parameters:

e Substrate Temperature: 250 °C

TDMAA Bubbler Temperature: 90 °C

TDMAA Pulse Duration: 4 seconds

H20 Pulse Duration: 0.1 seconds

Purge Duration: 10 seconds
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The sequential workflow of a thermal ALD cycle for aluminum oxide deposition.
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Concluding Remarks for Drug Development
Professionals

The established applications for Tris(dimethylamido)aluminum(lll) are firmly within the
domain of materials science and inorganic chemistry. Its high reactivity, particularly with water
and protic substances, makes it unsuitable for direct biological or pharmaceutical applications
in its current form. While organometallic chemistry plays a role in the synthesis of complex
organic molecules, there is no specific literature to suggest the use of
Tris(dimethylamido)aluminum(lll) as a reagent in pharmaceutical manufacturing.
Researchers in drug development should note this specific compound's profile is geared
towards non-biological, high-temperature deposition processes under vacuum.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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number-32093-39-3-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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